molecular formula C23H22N4O5S2 B5356211 [4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate

[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate

Cat. No.: B5356211
M. Wt: 498.6 g/mol
InChI Key: AXNLYDJONGINGZ-ANDFITQPSA-N
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Description

[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiadiazolo[3,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the butyl group: This step may involve alkylation reactions using butyl halides under basic conditions.

    Formation of the imino and oxo groups: These functional groups can be introduced through oxidation and condensation reactions.

    Attachment of the phenyl and methoxybenzenesulfonate groups: These steps may involve electrophilic aromatic substitution reactions and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the imino and oxo groups.

    Substitution: The phenyl and methoxybenzenesulfonate groups may undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a catalyst or catalyst precursor in various organic reactions.

    Materials Science: It may be used in the development of new materials with specific properties such as conductivity or fluorescence.

Biology

    Drug Development: The compound may have potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: It may be used as a probe to study biological processes and interactions.

Medicine

    Therapeutic Agents: The compound may have potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

    Chemical Manufacturing: It may be used as an intermediate in the synthesis of other complex organic compounds.

    Agriculture: The compound may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces to modulate cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class with similar structures and biological activities.

    Sulfonates: Compounds with sulfonate groups that have similar chemical properties.

Uniqueness

The uniqueness of [4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

[4-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2/c1-3-4-5-20-26-27-21(24)19(22(28)25-23(27)33-20)14-15-6-8-17(9-7-15)32-34(29,30)18-12-10-16(31-2)11-13-18/h6-14,24H,3-5H2,1-2H3/b19-14-,24-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNLYDJONGINGZ-ANDFITQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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